Methyl sulfamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

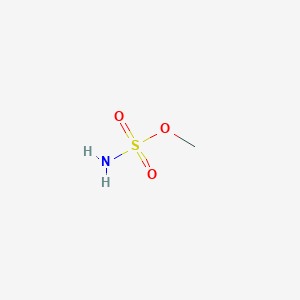

Structure

3D Structure

Properties

IUPAC Name |

methyl sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5NO3S/c1-5-6(2,3)4/h1H3,(H2,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIYXUOWXHWJDAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80512833 | |

| Record name | Methyl sulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55665-95-7 | |

| Record name | Methyl sulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl sulfamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Methyl Sulfamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl sulfamate (B1201201) (CAS No. 55665-95-7) is an organic compound belonging to the sulfamate ester class. It is the methyl ester of sulfamic acid and is characterized by a methyl group attached to the oxygen of a sulfamate functional group (-OSO₂NH₂). This simple yet reactive molecule serves as a valuable intermediate and reagent in organic synthesis. In recent years, the sulfamate moiety has garnered significant attention in medicinal chemistry and drug discovery due to its presence in a variety of biologically active compounds. This guide provides a comprehensive overview of the core fundamental properties of methyl sulfamate, including its physicochemical characteristics, synthesis methodologies, and its role as a pharmacophore with potential therapeutic applications.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a quantitative overview for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 55665-95-7 | [2] |

| Molecular Formula | CH₅NO₃S | [2] |

| Molecular Weight | 111.12 g/mol | [2] |

| Appearance | Colorless liquid with a pungent odor | [3] |

| Melting Point | 25-27 °C | [3] |

| Boiling Point | 199.9 ± 23.0 °C (Predicted) | [3] |

| Density | 1.459 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in water and various organic solvents | [3] |

| pKa | 9.43 ± 0.70 (Predicted) | [3] |

Synthesis of this compound

Direct Methylation of Sulfamic Acid

A common method for the synthesis of this compound is the direct methylation of sulfamic acid using a methylating agent under basic conditions.[1]

Reaction Scheme:

H₂NSO₃H + CH₃-X → CH₃OSO₂NH₂ + HX

(X = I, OSO₃CH₃)

General Experimental Protocol (Analogous Synthesis):

-

Reagents and Equipment:

-

Sulfamic acid

-

Methylating agent (e.g., dimethyl sulfate (B86663) or methyl iodide)

-

Anhydrous base (e.g., potassium carbonate or sodium hydride)

-

Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile)

-

Round-bottom flask with a magnetic stirrer and reflux condenser

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

-

-

Procedure:

-

To a stirred suspension of sulfamic acid and an anhydrous base in an appropriate solvent, the methylating agent is added dropwise at a controlled temperature (often starting at 0 °C and allowing to warm to room temperature).

-

The reaction mixture is stirred for a period of time, typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

The product is extracted into an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure.

-

The crude product is then purified by a suitable method, such as column chromatography or distillation, to yield pure this compound.

-

Esterification using Diazomethane (B1218177)

Diazomethane offers a mild and efficient method for the esterification of carboxylic acids and can also be used for the methylation of acidic protons, such as that in sulfamic acid.[4]

Reaction Scheme:

H₂NSO₃H + CH₂N₂ → CH₃OSO₂NH₂ + N₂

General Experimental Protocol:

-

Reagents and Equipment:

-

Sulfamic acid

-

An ethereal solution of diazomethane (generated in situ from a precursor like N-methyl-N-nitrosourea)

-

Reaction vessel (e.g., an Erlenmeyer flask)

-

Fume hood (diazomethane is toxic and explosive)

-

-

Procedure:

-

Sulfamic acid is dissolved or suspended in a suitable solvent (e.g., diethyl ether).

-

An ethereal solution of diazomethane is added portion-wise with stirring until the yellow color of diazomethane persists, indicating the reaction is complete.[5]

-

The reaction is typically rapid and proceeds at room temperature.

-

Excess diazomethane is quenched by the careful addition of a weak acid, such as acetic acid.

-

The solvent is removed under reduced pressure to yield the this compound product.

-

-

Caution: Diazomethane is a hazardous substance and should only be handled by trained personnel in a well-ventilated fume hood using appropriate safety precautions.[6]

Transesterification

This compound can also be prepared via the transesterification of other sulfamic acid esters with methanol (B129727).[1] This method is particularly useful if a different sulfamate ester is more readily available.

Reaction Scheme:

ROSO₂NH₂ + CH₃OH ⇌ CH₃OSO₂NH₂ + ROH

General Experimental Protocol:

-

Reagents and Equipment:

-

A suitable sulfamate ester (R-O-SO₂NH₂)

-

An excess of methanol

-

An acid or base catalyst

-

Distillation apparatus

-

-

Procedure:

-

The starting sulfamate ester is dissolved in a large excess of methanol.

-

A catalytic amount of a strong acid (e.g., sulfuric acid) or a base is added.

-

The reaction mixture is heated to reflux to drive the equilibrium towards the formation of the methyl ester. The lower-boiling alcohol (ROH) can be removed by distillation to further favor product formation.

-

After the reaction is complete, the catalyst is neutralized, and the excess methanol is removed under reduced pressure.

-

The resulting crude this compound is then purified.

-

Biological Activity and Applications in Drug Development

The sulfamate moiety is a key pharmacophore that has been incorporated into numerous therapeutic agents. While this compound itself is a simple molecule, it serves as a foundational structure for understanding the biological activity of more complex sulfamate-containing drugs.

Enzyme Inhibition

Sulfamates are known to be effective inhibitors of several classes of enzymes, with their mechanism of action often involving the sulfamoyl group.

-

Carbonic Anhydrase Inhibition: Sulfonamides and sulfamates are well-established inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[7][8] The inhibition mechanism involves the coordination of the deprotonated sulfonamide/sulfamate nitrogen to the zinc ion in the enzyme's active site.[9] This disrupts the normal catalytic cycle of the enzyme, which is crucial for processes like pH regulation and CO₂ transport.[10]

-

Steroid Sulfatase Inhibition: Aryl O-sulfamates are potent irreversible inhibitors of steroid sulfatase (STS), an enzyme that plays a critical role in the biosynthesis of active steroid hormones.[11][12] The proposed mechanism involves the sulfamate group acting as a leaving group, leading to the formation of a reactive species that covalently modifies an active site residue, thereby inactivating the enzyme.[11] This has significant implications for the treatment of hormone-dependent cancers.[13]

Antimicrobial Activity

The antibacterial properties of sulfonamides, which are structurally related to sulfamates, are well-documented.[14]

-

Mechanism of Action: Sulfonamides act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for the de novo synthesis of folic acid in bacteria.[15][16] Folic acid is a vital precursor for the synthesis of nucleotides, and its depletion halts bacterial growth and replication.[17][18] Since humans obtain folic acid from their diet and lack the DHPS enzyme, sulfonamides exhibit selective toxicity towards bacteria.[16] It is presumed that sulfamates may exert their antibacterial effects through a similar mechanism.

Covalent Modification of Proteins

Recent research has highlighted the use of sulfamate acetamides as electrophilic "warheads" for the development of targeted covalent inhibitors.[19][20]

-

Mechanism of Action: In this application, a sulfamate-containing molecule is designed to bind to a specific protein target. A nucleophilic residue in the protein's active site, typically a cysteine, attacks the electrophilic carbon adjacent to the sulfamate group.[14] This results in the formation of a covalent bond between the inhibitor and the protein, leading to irreversible inhibition.[14][20] This strategy is being explored for the development of highly specific and potent drugs for various diseases, including cancer.[19]

Visualizations

Synthesis Workflow

Caption: General workflow for the synthesis of this compound via direct methylation.

Signaling Pathway: Inhibition of Bacterial Folic Acid Synthesis

Caption: Proposed mechanism of antibacterial action via inhibition of folic acid synthesis.

Experimental Workflow: Covalent Enzyme Inhibition

Caption: General workflow of targeted covalent enzyme inhibition by a sulfamate-based agent.

References

- 1. Buy this compound | 55665-95-7 [smolecule.com]

- 2. This compound | 55665-95-7 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Carbonic anhydrase inhibitory activity and ocular pharmacology of organic sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ora.ox.ac.uk [ora.ox.ac.uk]

- 12. Discovery of a sulfamate-based steroid sulfatase inhibitor with intrinsic selective estrogen receptor modulator properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Potent inhibition of steroid sulfatase activity by 3-O-sulfamate 17alpha-benzyl(or 4'-tert-butylbenzyl)estra-1,3,5(10)-trienes: combination of two substituents at positions C3 and c17alpha of estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dihydropteroate synthase from Streptococcus pneumoniae: characterization of substrate binding order and sulfonamide inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 17. researchgate.net [researchgate.net]

- 18. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

Synthesis of methyl sulfamate from methyl ester and ammonium sulfinate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide details the synthesis of methyl sulfamate (B1201201), a versatile reagent in organic chemistry. While the reaction of a methyl ester with ammonium (B1175870) sulfinate is a proposed route, this whitepaper establishes that the more reliable and well-documented method is the esterification of sulfamic acid with methanol (B129727). This process yields ammonium methyl sulfate (B86663), the ammonium salt of methyl sulfamate, which can be used as is or neutralized to obtain the free ester. This guide provides a comprehensive overview of the reaction, including a detailed experimental protocol, quantitative data, and a discussion of the reaction mechanism. The information is intended to equip researchers and professionals in drug development with the necessary knowledge for the successful synthesis and application of this compound.

Introduction

This compound (CAS 55665-95-7) is a chemical compound of interest in various fields of organic synthesis.[1] Its structure, featuring a methyl ester of sulfamic acid, makes it a useful building block and intermediate. This document provides a detailed technical overview of its synthesis, focusing on the most practical and scientifically validated methodologies.

Synthetic Pathways: An Evaluation

Proposed Synthesis from Methyl Ester and Ammonium Sulfinate: A Critical Assessment

The synthesis of this compound from a methyl ester and ammonium sulfinate has been suggested in some chemical literature.[1] However, extensive research has revealed a lack of specific and reproducible experimental protocols for this reaction in reputable scientific databases and peer-reviewed journals. The proposed nucleophilic substitution of the methoxy (B1213986) group of a methyl ester by the sulfinate anion is not a commonly employed or well-characterized transformation for the synthesis of sulfamate esters. Therefore, this route is not recommended for reliable synthesis.

Established Synthesis from Sulfamic Acid and Methanol

The reaction of sulfamic acid with methanol is a well-documented and effective method for the preparation of the ammonium salt of this compound, known as ammonium methyl sulfate. This esterification reaction is a straightforward and reliable approach for laboratory-scale synthesis.

Reaction Scheme:

Sulfamic Acid + Methanol → Ammonium Methyl Sulfate

Experimental Protocol: Synthesis of Ammonium Methyl Sulfate

This section provides a detailed experimental procedure for the synthesis of ammonium methyl sulfate from sulfamic acid and methanol.

Materials and Equipment

-

Reactants:

-

Sulfamic Acid (H₂NSO₃H)

-

Methanol (CH₃OH)

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Stir bar

-

Beakers and graduated cylinders

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

-

Ice bath

-

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine sulfamic acid and an excess of methanol. A typical molar ratio is approximately 1:5 (sulfamic acid to methanol) to ensure the methanol acts as both a reactant and a solvent.

-

Reflux: Attach a reflux condenser to the flask and place the apparatus in a heating mantle. Heat the mixture to reflux with constant stirring. The reaction is typically carried out for several hours to ensure complete conversion.

-

Crystallization: After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature. Further cooling in an ice bath will promote the crystallization of the ammonium methyl sulfate product.

-

Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the collected crystals with a small amount of cold methanol to remove any unreacted starting materials and impurities. Dry the product under vacuum to obtain the final ammonium methyl sulfate.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of ammonium methyl sulfate from sulfamic acid and methanol.

| Parameter | Value/Range | Notes |

| Yield | 62-80% | Yields can vary based on reaction scale, reflux time, and purification efficiency.[2] |

| Molar Ratio | 1:5 to 1:9 | (Sulfamic Acid:Methanol). An excess of methanol is used to drive the reaction forward.[2] |

| Reaction Temperature | Reflux (~65°C) | The boiling point of methanol. |

| Reaction Time | 3 - 5 hours | Longer reaction times can lead to higher conversion. |

Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| CAS Number | 55665-95-7 |

| Molecular Formula | CH₅NO₃S |

| Molecular Weight | 111.12 g/mol |

| Melting Point | 25-27 °C |

| Boiling Point (Predicted) | 199.9 ± 23.0 °C |

| Density (Predicted) | 1.459 ± 0.06 g/cm³ |

Mandatory Visualizations

Reaction Pathway

Caption: Reaction pathway for the synthesis of ammonium methyl sulfate.

Experimental Workflow

Caption: Experimental workflow for the synthesis of ammonium methyl sulfate.

Conclusion

This technical guide has established that the synthesis of this compound is most reliably achieved through the esterification of sulfamic acid with methanol, yielding ammonium methyl sulfate. The alternative pathway involving a methyl ester and ammonium sulfinate is not a well-supported method. The provided experimental protocol and quantitative data offer a solid foundation for researchers to undertake this synthesis. The diagrams included serve to visually clarify the reaction pathway and the experimental process. This guide aims to be a valuable resource for professionals in the fields of chemical research and drug development, enabling the efficient and informed synthesis of this important chemical intermediate.

References

Methyl Sulfamate as a Versatile Amination Reagent in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of nitrogen-containing functional groups is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Among the diverse array of amination reagents, methyl sulfamate (B1201201) and its derivatives have emerged as powerful and versatile tools. Their stability, ease of handling, and unique reactivity in various catalytic systems have made them attractive precursors for the construction of C-N bonds. This technical guide provides an in-depth overview of the applications of methyl sulfamate and related sulfamate esters in amination reactions, with a focus on nickel-catalyzed cross-coupling, silver-catalyzed C(sp³)–H amination, and rhodium-catalyzed C–H amination.

Nickel-Catalyzed Amination of Aryl Sulfamates

Nickel catalysis has proven highly effective for the amination of aryl sulfamates, providing a valuable method for the synthesis of polysubstituted aryl amines.[1] These reactions are advantageous due to the stability and ease of preparation of aryl sulfamates, which can also serve as directing groups for prior functionalization of the aromatic ring.[1][2]

Quantitative Data

The scope of the nickel-catalyzed amination of aryl sulfamates is broad, accommodating a variety of substituents on both the aryl sulfamate and the amine coupling partner.[1][3]

Table 1: Nickel-Catalyzed Amination of Various Aryl Sulfamates with Morpholine [1][3]

| Entry | Aryl Sulfamate | Product | Yield (%) |

| 1 | Phenyl-N,N-dimethylsulfamate | N-Phenylmorpholine | 95 |

| 2 | 4-Methylphenyl-N,N-dimethylsulfamate | N-(4-Methylphenyl)morpholine | 88 |

| 3 | 3-Methylphenyl-N,N-dimethylsulfamate | N-(3-Methylphenyl)morpholine | 85 |

| 4 | 4-(Trifluoromethyl)phenyl-N,N-dimethylsulfamate | N-(4-(Trifluoromethyl)phenyl)morpholine | 86 |

| 5 | 4-Methoxyphenyl-N,N-dimethylsulfamate | N-(4-Methoxyphenyl)morpholine | 92 |

| 6 | 1-Naphthyl-N,N-dimethylsulfamate | N-(1-Naphthyl)morpholine | 96 |

| 7 | 2-Naphthyl-N,N-dimethylsulfamate | N-(2-Naphthyl)morpholine | 94 |

| 8 | Indol-5-yl-N,N-dimethylsulfamate | 5-(Morpholino)indole | 81 |

| 9 | Pyridin-3-yl-N,N-dimethylsulfamate | 3-(Morpholino)pyridine | 75 |

Reaction conditions: [Ni(cod)₂] (5-10 mol%), SIPr·HCl (10-20 mol%), NaOtBu (1.4-1.5 equiv), in dioxane at 80 °C for 3 h.[1]

Table 2: Scope of Amine Coupling Partners in the Nickel-Catalyzed Amination of Phenyl-N,N-dimethylsulfamate [1]

| Entry | Amine | Product | Yield (%) |

| 1 | Piperidine | 1-Phenylpiperidine | 88 |

| 2 | Pyrrolidine | 1-Phenylpyrrolidine | 84 |

| 3 | Diethylamine | N,N-Diethylaniline | 77 |

| 4 | Aniline | Diphenylamine | 64 |

| 5 | 4-Methoxyaniline | 4-Methoxy-N-phenylaniline | 91 |

| 6 | 2,6-Dimethylaniline | 2,6-Dimethyl-N-phenylaniline | 90 |

| 7 | 4-Aminopyridine | N-Phenylpyridin-4-amine | 92 |

Reaction conditions: [Ni(cod)₂] (5-15 mol%), SIPr·HCl (10-30 mol%), NaOtBu (1.4-2.2 equiv), in dioxane at 80 °C for 3 h.[1]

Experimental Protocol: General Procedure for Nickel-Catalyzed Amination of Aryl Sulfamates[1]

-

Preparation of the Catalyst System: In a nitrogen-filled glovebox, an oven-dried vial is charged with [Ni(cod)₂] (5-15 mol%) and 1,3-bis(2,6-diisopropylphenyl)imidazolinium (B8429545) chloride (SIPr·HCl) (10-30 mol%).

-

Reaction Setup: To the vial, add the aryl sulfamate (1.0 equiv), the amine (1.2-2.4 equiv), and sodium tert-butoxide (NaOtBu) (1.4-2.2 equiv).

-

Solvent Addition and Reaction: Add anhydrous dioxane (0.2 M) and seal the vial. Remove the vial from the glovebox and heat the reaction mixture at 80 °C for 3 hours.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the desired arylamine.

Logical Workflow

Caption: Experimental workflow for Ni-catalyzed amination.

Silver-Catalyzed Intramolecular C(sp³)–H Amination

Silver catalysis enables the intramolecular amination of unactivated C(sp³)–H bonds in sulfamate esters, leading to the formation of valuable cyclic sulfamates.[4][5] This methodology is particularly noteworthy for its high site-selectivity, often favoring amination at secondary C–H bonds over primary ones.[4][5]

Quantitative Data

The silver-catalyzed intramolecular amination demonstrates good functional group tolerance and provides high yields and selectivities for a range of substrates.[5]

Table 3: Silver-Catalyzed Intramolecular C(sp³)–H Amination of Sulfamate Esters [5]

| Entry | Substrate | Product | Yield (%) | Site-selectivity (sec:pri) |

| 1 | 2-Methyl-2-phenylpropyl sulfamate | 4,4-Dimethyl-3-phenyl-1,2,3-oxathiazolidine 2,2-dioxide | 80 | >15:1 |

| 2 | 2-Methyl-2-(4-chlorophenyl)propyl sulfamate | 3-(4-Chlorophenyl)-4,4-dimethyl-1,2,3-oxathiazolidine 2,2-dioxide | 75 | >15:1 |

| 3 | 2-Methyl-2-(4-methoxyphenyl)propyl sulfamate | 3-(4-Methoxyphenyl)-4,4-dimethyl-1,2,3-oxathiazolidine 2,2-dioxide | 78 | >15:1 |

| 4 | 2-Methyl-2-phenylpentyl sulfamate | 4-Ethyl-4-methyl-3-phenyl-1,2,3-oxathiazolidine 2,2-dioxide | 70 | >15:1 |

| 5 | 2,4-Dimethyl-2-phenylpentyl sulfamate | 4-Isobutyl-4-methyl-3-phenyl-1,2,3-oxathiazolidine 2,2-dioxide | 75 | >15:1 |

Reaction conditions: Ag(I) salt (e.g., AgOAc), ligand (e.g., bathophenanthroline), oxidant (e.g., PhI(OAc)₂), in a suitable solvent like CH₂Cl₂.[5]

Experimental Protocol: General Procedure for Silver-Catalyzed Intramolecular C–H Amination[5]

-

Reaction Setup: To a solution of the sulfamate ester (1.0 equiv) in dry dichloromethane (B109758) (CH₂Cl₂) are added a silver(I) salt (10 mol%), a ligand such as bathophenanthroline (B157979) (10 mol%), and 4 Å molecular sieves.

-

Addition of Oxidant: The oxidant, such as (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂), (1.365 mmol) is added to the mixture.

-

Reaction: The reaction is stirred at a specified temperature (e.g., room temperature) until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel to yield the cyclic sulfamate.

Proposed Catalytic Cycle

Caption: Proposed catalytic cycle for Ag-catalyzed C-H amination.

Rhodium-Catalyzed C–H Amination of Sulfamate Esters

Rhodium catalysts, particularly the strapped carboxylate dirhodium catalyst Rh₂(esp)₂, are highly effective for intramolecular C–H amination of sulfamate esters.[6] These reactions typically favor the formation of six-membered cyclic sulfamates ([1][3][4]-oxathiazinane-2,2-dioxides) and proceed with a high degree of stereospecificity.[6]

Quantitative Data

The Rh₂(esp)₂ catalyst allows for efficient C–H amination with low catalyst loadings and demonstrates a preference for cyclization to form six-membered rings.[6]

Table 4: Rhodium-Catalyzed Intramolecular C–H Amination of Sulfamate Esters [6]

| Entry | Substrate | Product | Catalyst Loading (mol%) | Yield (%) |

| 1 | 3-Phenylpropyl sulfamate | 4-Phenyl-tetrahydro-1,2,3-oxathiazine 2,2-dioxide | 0.5 | 90 |

| 2 | 3-Cyclohexylpropyl sulfamate | 4-Cyclohexyl-tetrahydro-1,2,3-oxathiazine 2,2-dioxide | 1.0 | 85 |

| 3 | (S)-3-Methyl-3-phenylpropyl sulfamate | (S)-4-Methyl-4-phenyl-tetrahydro-1,2,3-oxathiazine 2,2-dioxide | 0.5 | 92 |

| 4 | 4-Phenylbutyl sulfamate | 5-Phenyl-tetrahydro-1,2,3-oxathiazine 2,2-dioxide | 1.0 | 78 |

Reaction conditions: Rh₂(esp)₂, oxidant (e.g., PhI(OAc)₂), MgO, in a solvent such as benzene (B151609) or dichloromethane.[6]

Experimental Protocol: General Procedure for Rhodium-Catalyzed C–H Amination[6]

-

Reaction Setup: A flask is charged with the sulfamate ester (1.0 equiv), Rh₂(esp)₂ (0.1-1.0 mol%), and magnesium oxide (MgO) as a base.

-

Solvent and Oxidant Addition: Anhydrous solvent (e.g., benzene or CH₂Cl₂) is added, followed by the addition of an oxidant such as PhI(OAc)₂.

-

Reaction: The mixture is stirred at a specified temperature (often room temperature or slightly elevated) until the reaction is complete.

-

Work-up and Purification: The reaction mixture is filtered, and the filtrate is concentrated. The crude product is then purified by flash chromatography to isolate the cyclic sulfamate.

Signaling Pathway of Catalysis

Caption: Catalytic pathway for Rh-catalyzed C-H amination.

Conclusion

This compound and its derivatives are valuable reagents in organic synthesis for the introduction of amine functionalities. The methodologies presented herein, utilizing nickel, silver, and rhodium catalysis, offer diverse and powerful strategies for C-N bond formation. Nickel-catalyzed cross-coupling reactions provide access to a wide range of substituted anilines. Silver-catalyzed C(sp³)–H amination allows for the selective formation of cyclic sulfamates from unactivated C-H bonds. Rhodium catalysis offers a highly efficient and stereospecific route to six-membered cyclic sulfamates. The continued development of catalytic systems employing sulfamate-based reagents holds significant promise for advancing the synthesis of complex nitrogen-containing molecules relevant to the pharmaceutical and materials science industries. Researchers and drug development professionals can leverage these robust methods to streamline synthetic routes and access novel chemical matter.

References

- 1. Nickel-Catalyzed Amination of Aryl Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Broad-Scope Amination of Aryl Sulfamates Catalyzed by a Palladium Phosphine Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Silver Catalyzed Site-Selective C(sp3)−H Bond Amination of Secondary over Primary C(sp3)−H Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical characteristics of methyl sulfamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical and chemical characteristics of methyl sulfamate (B1201201). It includes a summary of its properties, methodologies for its synthesis and analysis, and an exploration of its potential role as an enzyme inhibitor.

Core Physical and Chemical Properties

Methyl sulfamate (CAS No: 55665-95-7) is the methyl ester of sulfamic acid.[1][2] Its core properties are summarized below.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | CH₅NO₃S | [1][2] |

| Molecular Weight | 111.12 g/mol | [1][2] |

| Melting Point | 25-27 °C | [3] |

| Boiling Point | 199.9 ± 23.0 °C (Predicted) | [3] |

| Density | 1.459 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 9.43 ± 0.70 (Predicted) | [3] |

Table 2: Chemical Identifiers and Descriptors

| Identifier/Descriptor | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| SMILES | COS(=O)(=O)N | [4] |

| InChI | InChI=1S/CH5NO3S/c1-5-6(2,3)4/h1H3,(H2,2,3,4) | [4] |

| CAS Number | 55665-95-7 | [1] |

Chemical Characteristics and Handling

Solubility and Stability: this compound is soluble in water and a variety of organic solvents.[3] It is a compound that decomposes at high temperatures.[3]

Reactivity and Hazardous Properties: this compound is utilized in the chemical industry as an amination reagent and an intermediate in organic synthesis.[3] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4] Therefore, appropriate personal protective equipment, such as gloves and safety glasses, should be used when handling this compound in a well-ventilated area.[3]

Experimental Protocols

While specific, detailed protocols for this compound are not extensively available in the cited literature, the following sections outline general methodologies for the synthesis, purification, and analysis of sulfamate esters based on established chemical principles.

Synthesis of this compound

A general approach to the synthesis of sulfamate esters involves the reaction of an alcohol with a sulfamoyl chloride or the activation of a sulfamic acid salt. A plausible synthesis for this compound is the esterification of sulfamic acid with methanol (B129727).

General Protocol for Acid-Catalyzed Esterification:

-

A mixture of sulfamic acid and an excess of methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

A catalytic amount of a strong acid, such as sulfuric acid, is added to the mixture.

-

The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the excess methanol is removed under reduced pressure.

-

The crude product is then subjected to purification.

Purification of this compound

Purification of water-insoluble esters typically involves a series of washing steps followed by distillation or recrystallization.

General Protocol for Purification:

-

The crude ester is dissolved in a suitable organic solvent.

-

The solution is washed sequentially with a dilute acid (e.g., 0.2 N H₂SO₄) to remove any basic impurities, water, a dilute base (e.g., 0.2 N NaOH) to remove acidic starting materials, and finally with water to neutrality.[5]

-

The organic layer is dried over an anhydrous drying agent like magnesium sulfate.

-

The solvent is removed by rotary evaporation.

-

The resulting crude this compound can be further purified by fractional distillation under reduced pressure or by recrystallization from a suitable solvent.

Analytical Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show two signals: a singlet for the methyl (CH₃) protons and a broad singlet for the amine (NH₂) protons. The chemical shift of the methyl protons would likely appear in the range of 3.5-4.5 ppm due to the deshielding effect of the adjacent oxygen atom.

-

¹³C NMR: The carbon-13 NMR spectrum is expected to show a single signal for the methyl carbon.

Infrared (IR) Spectroscopy: The IR spectrum would be used to identify key functional groups. Expected characteristic absorption bands include:

-

N-H stretching vibrations for the amine group, typically appearing as one or two bands in the 3300-3500 cm⁻¹ region.

-

Asymmetric and symmetric S=O stretching vibrations for the sulfonyl group, expected in the 1300-1400 cm⁻¹ and 1150-1200 cm⁻¹ regions, respectively.

-

C-O stretching vibration, typically in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern. For esters, fragmentation often occurs via cleavage of the bond adjacent to the carbonyl group (in this case, the S=O groups).[6][7] Common fragmentation pathways for this compound could include the loss of the methoxy (B1213986) group (-OCH₃) or cleavage of the sulfamoyl moiety.

Biological Activity and Signaling Pathways

While this compound itself is not extensively documented as a potent biological agent, the sulfamate functional group is a key pharmacophore in a number of enzyme inhibitors, making it a structure of interest in drug development.[8]

Inhibition of Steroid Sulfatase (STS)

Steroid sulfatase (STS) is an enzyme that plays a crucial role in the biosynthesis of active steroid hormones by hydrolyzing inactive steroid sulfates.[1] The inhibition of STS is a therapeutic strategy for hormone-dependent cancers, such as breast cancer.[9][10] Many sulfamate-containing molecules, such as estrone-3-O-sulfamate (EMATE) and 4-methylcoumarin-7-O-sulfamate (COUMATE), are potent, irreversible inhibitors of STS.[2][9] They act by covalently modifying an active site residue of the enzyme.[1]

Inhibition of Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Certain CA isozymes are associated with various diseases, including cancer, making them attractive drug targets.[11] Organic sulfamates have been identified as a class of potent carbonic anhydrase inhibitors.[4][12] Their inhibitory action is conferred by the sulfamate group, which interacts with the zinc ion in the enzyme's active site.

Conclusion

This compound is a simple sulfamic acid ester with well-defined physical properties. While detailed experimental and biological data for this specific compound are limited in the public domain, its structural motif is of significant interest to the pharmaceutical and chemical industries. The methodologies and biological contexts presented in this guide are based on the broader class of sulfamate esters and provide a framework for future research and development involving this compound. Further investigation is warranted to fully elucidate its chemical reactivity, spectral characteristics, and potential as a specific enzyme inhibitor.

References

- 1. benchchem.com [benchchem.com]

- 2. Estrone sulfamate - Wikipedia [en.wikipedia.org]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Sulfamates of methyl triterpenoates are effective and competitive inhibitors of carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]

- 6. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 9. Steroidal and nonsteroidal sulfamates as potent inhibitors of steroid sulfatase [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of a sulfamate-based steroid sulfatase inhibitor with intrinsic selective estrogen receptor modulator properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Carbonic anhydrase inhibitors. Interaction of the antitumor sulfamate EMD 486019 with twelve mammalian carbonic anhydrase isoforms: Kinetic and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Carbonic anhydrase inhibitory activity and ocular pharmacology of organic sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl Sulfamate (CAS 55665-95-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl sulfamate (B1201201) (CAS 55665-95-7) is a versatile organic compound with the chemical formula CH₅NO₃S.[1][2] As a methyl ester of sulfamic acid, it serves as a valuable intermediate and reagent in a variety of chemical syntheses. In recent years, the sulfamate moiety has garnered significant attention in medicinal chemistry due to its role in the design of enzyme inhibitors, particularly for steroid sulfatase (STS), a key enzyme in hormone-dependent cancers. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of methyl sulfamate, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

This compound is a clear liquid or a low-melting solid at room temperature.[1] It is soluble in water and various organic solvents.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 55665-95-7 | [1][2] |

| Molecular Formula | CH₅NO₃S | [1][2] |

| Molecular Weight | 111.12 g/mol | [1][2] |

| IUPAC Name | This compound | [3] |

| Synonyms | Sulfamic acid methyl ester, Amidosulfuric acid methyl ester | [1] |

| Appearance | Clear liquid or colorless solid | [1][4] |

| Melting Point | 22-24 °C | |

| Boiling Point | 199.9 ± 23.0 °C (Predicted) | [1] |

| Density | 1.459 ± 0.06 g/cm³ (Predicted) | [1] |

| Water Solubility | Soluble | [1] |

| InChI Key | FIYXUOWXHWJDAM-UHFFFAOYSA-N | [3] |

Synthesis and Reactions

Synthesis of this compound

This compound can be synthesized through several routes, with the most common being the reaction of a methyl ester with ammonium (B1175870) sulfinate.[1] Another method involves the direct methylation of sulfamic acid using reagents like methyl iodide or dimethyl sulfate (B86663) under basic conditions.[5]

General Synthetic Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Chemical Reactivity and Uses in Organic Synthesis

This compound is a key intermediate in the synthesis of a variety of organic compounds, including pesticides, dyes, and pharmaceuticals.[1] It is often used as an amination reagent.[1] A significant application lies in the preparation of N-substituted sulfamates and unsymmetrical sulfamides, which are important pharmacophores.[6]

Experimental Protocol: Synthesis of N-Substituted Sulfamate Esters

The following is a general protocol for the synthesis of N-substituted sulfamate esters, a reaction class where this compound can be a precursor or a related starting material. This protocol is adapted from methodologies for synthesizing sulfamates from sulfamic acid salts.[6]

Materials:

-

N-substituted sulfamic acid salt (or a precursor like this compound to be functionalized)

-

Alcohol or amine

-

Triphenylphosphine (B44618) ditriflate (Tf₂O and Ph₃PO)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

To a solution of the alcohol or amine (1.0 equiv) and the N-substituted sulfamic acid salt (1.5 equiv) in CH₂Cl₂ at -78 °C, add Et₃N (3.0 equiv).

-

Slowly add a solution of Tf₂O (1.5 equiv) in CH₂Cl₂.

-

After stirring for 30 minutes, add a solution of Ph₃PO (1.65 equiv) in CH₂Cl₂.

-

Allow the reaction to warm to room temperature and stir for 18 hours.

-

Quench the reaction with saturated aqueous NaHCO₃ and extract with CH₂Cl₂.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired N-substituted sulfamate ester.

Reaction Workflow:

Caption: Experimental workflow for the synthesis of N-substituted sulfamates.

Biological Activities and Applications in Drug Development

While specific data for this compound is limited, the sulfamate moiety is a well-established pharmacophore.

Antimicrobial Activity

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This is a generalized protocol to determine the MIC of a compound like this compound.

Materials:

-

Test compound (this compound)

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microorganism in broth) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity and Anticancer Potential

This compound has been reported to exhibit cytotoxicity against certain cancer cell lines, suggesting potential for further investigation in chemotherapy.[5] Quantitative data such as IC₅₀ values for specific cell lines are not widely published for this compound itself.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Enzyme Inhibition: Steroid Sulfatase (STS)

The sulfamate group is a key feature of many potent, irreversible inhibitors of steroid sulfatase (STS).[7][8] STS is an enzyme that hydrolyzes steroid sulfates, such as estrone (B1671321) sulfate (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), into their active forms, which can promote the growth of hormone-dependent cancers like breast and prostate cancer. While this compound itself is a simple sulfamate, it serves as a lead structure for more complex and potent inhibitors. The inhibition mechanism is believed to involve the covalent modification of a key amino acid residue in the enzyme's active site.[7]

Signaling Pathway of Steroid Sulfatase Inhibition:

Caption: Inhibition of the steroid sulfatase pathway by sulfamate compounds.

Experimental Protocol: In Vitro STS Inhibition Assay

This protocol is designed to assess the inhibitory activity of compounds like this compound against STS.

Materials:

-

Human placental microsomes (as a source of STS)

-

[³H]-Estrone-3-sulfate (radiolabeled substrate)

-

Test compound (this compound)

-

Phosphate (B84403) buffer (pH 7.4)

-

Toluene (B28343) (for extraction)

-

Scintillation counter

Procedure:

-

In a microcentrifuge tube, pre-incubate the human placental microsomes with various concentrations of this compound in phosphate buffer at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding [³H]-estrone-3-sulfate.

-

Incubate the reaction mixture at 37°C for 20 minutes.

-

Stop the reaction by adding toluene.

-

Vortex vigorously to extract the liberated [³H]-estrone into the toluene phase.

-

Centrifuge to separate the aqueous and organic layers.

-

Measure the radioactivity of the toluene layer using a scintillation counter.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

Safety and Handling

This compound is considered an irritant and may cause skin, eye, and respiratory irritation.[1] Appropriate personal protective equipment, such as gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area.[1]

Conclusion

This compound is a chemical compound with established utility in organic synthesis and emerging potential in the field of drug discovery. Its role as a precursor to more complex sulfamate-containing molecules, particularly potent enzyme inhibitors, makes it a compound of interest for medicinal chemists. While further research is needed to fully elucidate the specific biological activities and mechanisms of action of this compound itself, the foundational knowledge of its chemistry and the broader importance of the sulfamate pharmacophore provide a strong basis for its continued investigation in the development of novel therapeutics.

References

- 1. chembk.com [chembk.com]

- 2. worldsunchem.com [worldsunchem.com]

- 3. This compound | 55665-95-7 [sigmaaldrich.com]

- 4. This compound | 55665-95-7 | Benchchem [benchchem.com]

- 5. Buy this compound | 55665-95-7 [smolecule.com]

- 6. Synthesis of N-substituted sulfamate esters from sulfamic acid salts by activation with triphenylphosphine ditriflate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. repository.aaup.edu [repository.aaup.edu]

Methyl sulfamate molecular structure and bonding

An In-depth Technical Guide on the Molecular Structure and Bonding of Methyl Sulfamate (B1201201)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl sulfamate (CH₃OSO₂NH₂) is an organic compound of significant interest due to its relationship to sulfamic acid and its potential applications as a reagent and intermediate in organic synthesis. A thorough understanding of its molecular structure, geometry, and bonding characteristics is fundamental to predicting its reactivity, physical properties, and interactions in biological and chemical systems. This guide provides a detailed analysis of the molecular architecture of this compound, supported by data from analogous compounds and standard theoretical approaches. It outlines the key covalent and intermolecular forces governing its structure and presents generalized experimental and computational protocols for its characterization.

Molecular Structure and Geometry

This compound, with the molecular formula CH₅NO₃S, consists of a central sulfur atom tetrahedrally coordinated to three oxygen atoms and one nitrogen atom.[1] One oxygen atom serves as a bridge to a methyl group, forming a methoxy (B1213986) moiety, while the nitrogen atom is part of a terminal amino group. The IUPAC name for this compound is this compound, and its canonical SMILES representation is COS(=O)(=O)N.[1]

The geometry around the sulfur atom is approximately tetrahedral, a common arrangement for sulfonyl groups. This geometry arises from the sp³ hybridization of the sulfur atom. The molecule possesses a degree of flexibility due to the rotation around the S-O and O-C single bonds.

Visualization of Molecular Structure

The logical structure of this compound, illustrating the connectivity of its constituent atoms, is depicted below.

Caption: Molecular graph of this compound.

Covalent Bonding Analysis

The bonding in this compound is characterized by a combination of polar covalent single and double bonds. The key bonds of interest are the sulfur-oxygen (S-O), sulfur-nitrogen (S-N), oxygen-carbon (O-C), and nitrogen-hydrogen (N-H) bonds.

-

Sulfur-Oxygen Bonds: The sulfonyl group features two S=O double bonds. These bonds are highly polarized due to the large electronegativity difference between sulfur and oxygen and exhibit significant double-bond character. The third sulfur-oxygen bond, connecting to the methyl group, is a single bond (S-O).

-

Sulfur-Nitrogen Bond: The S-N bond is a polar covalent single bond. Its length and strength are influenced by the electronic environment and, in the solid state, by intermolecular interactions.

-

Amino and Methoxy Groups: The N-H and C-H bonds are typical covalent bonds, while the O-C bond completes the methoxy linkage.

While a definitive crystal structure for this compound is not publicly available, bond lengths and angles can be reasonably estimated from high-quality crystallographic data of its parent compound, sulfamic acid (H₃NSO₃), which exists in a zwitterionic form (+H₃NSO₃⁻) in the solid state.[2] The data for the sulfamate core from this analogue provides the best available experimental approximation.

Intermolecular Forces and Solid-State Properties

The physical properties of this compound, such as its low melting point, are dictated by the intermolecular forces between molecules.

-

Hydrogen Bonding: The primary intermolecular interaction is hydrogen bonding. The amino group (-NH₂) provides hydrogen bond donors (N-H), while the sulfonyl oxygen atoms and the amino nitrogen atom act as hydrogen bond acceptors. This network of hydrogen bonds is crucial for the packing of molecules in the solid state.

-

Van der Waals Forces: The methyl group is nonpolar and contributes to the overall intermolecular forces through weaker van der Waals interactions (specifically, London dispersion forces).

These combined forces result in a moderately ordered crystalline structure.

Quantitative Data Summary

The following tables summarize the known and estimated quantitative data for this compound.

Table 1: General Molecular Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | CH₅NO₃S | [1] |

| Molecular Weight | 111.12 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | COS(=O)(=O)N | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bonds | 1 |[1] |

Table 2: Estimated Bond Lengths for this compound (Note: Data for the H₂N-SO₃ core is based on the experimental crystal structure of sulfamic acid as a proxy.[2][3] Other values are typical for organic molecules.)

| Bond | Typical Length (Å) |

|---|---|

| S=O | ~ 1.44 |

| S-N | ~ 1.77 |

| S-O (ester) | ~ 1.60 |

| O-C | ~ 1.43 |

| N-H | ~ 1.01 |

| C-H | ~ 1.09 |

Table 3: Estimated Bond Angles for this compound (Note: Data for the O-S-O and O-S-N core is based on the experimental crystal structure of sulfamic acid as a proxy.[2][3])

| Angle | Typical Value (°) |

|---|---|

| O=S=O | ~ 120 |

| O=S-N | ~ 106 |

| O=S-O (ester) | ~ 106 |

| S-O-C | ~ 118 |

| H-N-H | ~ 107 |

Experimental and Theoretical Protocols

Determining the precise three-dimensional structure of a molecule like this compound requires sophisticated analytical techniques.

Experimental Protocol: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the atomic arrangement of a crystalline solid, providing precise bond lengths and angles.

Methodology:

-

Synthesis and Crystallization: this compound can be synthesized via the reaction of a suitable methyl ester with ammonium (B1175870) sulfinate.[4] The crude product is purified, typically by recrystallization from an appropriate solvent system, to grow single crystals of sufficient quality (typically > 0.1 mm in all dimensions).

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled (e.g., to 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. The crystal is rotated, and diffraction patterns are collected at hundreds of different orientations.

-

Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms (the phase problem) are solved using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and their displacement parameters are refined using a least-squares algorithm to achieve the best fit between the observed diffraction data and the calculated data based on the structural model. Hydrogen atoms are typically located from the difference Fourier map and refined.

-

Validation: The final structure is validated using metrics such as R-factors and by checking for chemical reasonability. The results are typically deposited in a crystallographic database.

Caption: Generalized workflow for X-ray crystallography.

Theoretical Protocol: Computational Geometry Optimization

In the absence of experimental crystal data, quantum mechanical calculations are employed to predict the lowest-energy geometry of a molecule.

Methodology:

-

Initial Structure Generation: An approximate 3D structure of this compound is built using molecular modeling software.

-

Method and Basis Set Selection: A suitable level of theory is chosen. Density Functional Theory (DFT) with a functional like B3LYP and a Pople-style basis set (e.g., 6-311+G(d,p)) is a common and robust choice for such organic molecules.

-

Optimization Calculation: The calculation is initiated. The software iteratively adjusts the positions of the atoms, calculating the energy and the forces (gradient) on each atom at each step, until a stationary point on the potential energy surface is found where the forces are effectively zero.[5][6]

-

Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., all calculated vibrational frequencies are real and positive).

-

Data Extraction: The optimized Cartesian coordinates are used to calculate the final bond lengths, bond angles, and dihedral angles of the predicted stable conformer.

Conclusion

References

- 1. This compound | CH5NO3S | CID 12914626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sulfamic acid - Wikipedia [en.wikipedia.org]

- 3. SULFAMIC ACID - Ataman Kimya [atamanchemicals.com]

- 4. chembk.com [chembk.com]

- 5. Optimization methods — Computational Chemistry from Laptop to HPC [kthpanor.github.io]

- 6. lupinepublishers.com [lupinepublishers.com]

Solubility of Methyl Sulfamate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl sulfamate (B1201201) is a chemical compound of interest in various research and development sectors, including pharmaceuticals. A critical physicochemical property for its application, particularly in drug development and synthesis, is its solubility in organic solvents. This technical guide provides a comprehensive overview of the currently available solubility information for methyl sulfamate.

A thorough review of scientific literature and patent databases reveals a notable absence of quantitative solubility data for this compound in common organic solvents. However, qualitative descriptions of its solubility behavior are available and have been compiled herein. To address the gap in quantitative data, this guide also furnishes a detailed, generalized experimental protocol for determining the solubility of this compound. This protocol is based on the widely accepted isothermal saturation method, providing a practical framework for researchers to generate the precise data required for their work.

Qualitative Solubility of this compound

While specific solubility values (e.g., in g/100 mL) are not readily found in published literature, the general solubility characteristics of this compound have been described. Its amphiphilic molecular structure, featuring both a hydrophilic sulfamate group and a hydrophobic methyl group, results in varied solubility across different solvent classes.[1] this compound is generally described as being soluble in water and various organic solvents.[2]

The available qualitative data on the solubility of this compound in different organic solvent categories are summarized in the table below.

| Solvent Category | Representative Solvents | Reported Solubility | Primary Interactions |

| Polar Protic Solvents | Methanol, Ethanol | Enhanced | Favorable hydrogen bonding interactions where the sulfamate nitrogen acts as both a hydrogen bond donor and acceptor.[1] |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Acetonitrile | Good | Strong dipole-dipole interactions effectively solvate the polar sulfamate group.[1] |

| Non-Polar Solvents | Hydrocarbons (e.g., hexane), Ethers (e.g., diethyl ether), Chlorinated solvents (e.g., dichloromethane) | Limited | The highly polar nature of the sulfamate functional group restricts favorable interactions with non-polar media.[1] |

Experimental Protocol for Quantitative Solubility Determination

To empower researchers to obtain precise solubility data, this section details a generalized protocol based on the isothermal saturation (or "shake-flask") method, followed by gravimetric analysis for quantification. This method is a standard and reliable approach for determining the equilibrium solubility of a solid compound in a solvent.

Principle

A supersaturated solution of this compound in the chosen organic solvent is prepared and agitated at a constant temperature for a sufficient duration to reach equilibrium. At equilibrium, the concentration of the dissolved solute is constant. An aliquot of the saturated supernatant is then carefully separated, the solvent is evaporated, and the mass of the remaining solid this compound is determined.

Materials and Apparatus

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance (±0.0001 g)

-

Temperature-controlled orbital shaker or magnetic stirrer with a hotplate

-

Thermostatic bath (optional, for precise temperature control)

-

Glass vials or flasks with airtight screw caps

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Pre-weighed glass evaporating dishes or beakers

-

Drying oven

-

Desiccator

Procedure

-

Preparation of the Slurry:

-

Add an excess amount of this compound to a glass vial or flask containing a known volume or mass of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or on a magnetic stirrer within a thermostatic bath set to the desired experimental temperature.

-

Agitate the mixture at a constant rate. The time required to reach equilibrium can vary and should be determined empirically (typically 24-72 hours). It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the solubility has reached a plateau.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle for a predetermined period (e.g., 2-4 hours) at the experimental temperature.

-

Carefully draw an aliquot of the clear supernatant using a syringe.

-

Immediately attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed evaporating dish. This step is critical to remove any undissolved microcrystals. Record the mass of the evaporating dish with the collected filtrate.

-

-

Gravimetric Analysis:

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The oven temperature should be well below the compound's melting point (25-27 °C is noted in some sources, which suggests that evaporation at a slightly elevated temperature under vacuum might be more appropriate to avoid melting).

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporating dish containing the dried this compound.

-

Repeat the drying and weighing cycles until a constant mass is achieved.

-

Calculation of Solubility

The solubility can be expressed in various units. A common representation is grams of solute per 100 grams of solvent.

-

Mass of the collected saturated solution (m_solution): (Mass of dish + solution) - (Mass of empty dish)

-

Mass of the dissolved this compound (m_solute): (Mass of dish + dried solute) - (Mass of empty dish)

-

Mass of the solvent (m_solvent): m_solution - m_solute

-

Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for the experimental determination of this compound solubility.

Conclusion

This technical guide consolidates the available qualitative information on the solubility of this compound in organic solvents and provides a robust, generalized experimental protocol to determine quantitative solubility. For researchers and professionals in drug development, having access to accurate solubility data is paramount for process optimization, formulation design, and ensuring reproducible outcomes. The provided methodology offers a clear path to generating this essential data in-house, thereby overcoming the current limitations of publicly available information.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Methyl Sulfamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of methyl sulfamate (B1201201). The information is curated for professionals in research and development, particularly within the pharmaceutical and chemical industries, to facilitate a deeper understanding of the material's properties under thermal stress.

Introduction to Methyl Sulfamate

This compound (CAS No. 55665-95-7) is an organic compound with the molecular formula CH₅NO₃S. It is the methyl ester of sulfamic acid and serves as a versatile reagent and intermediate in organic synthesis. Its applications span various fields, including the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. An understanding of its thermal stability is paramount for safe handling, storage, and application in various chemical processes, especially those conducted at elevated temperatures.

Thermal Stability and Decomposition Data

The thermal stability of this compound is a critical parameter for its practical application. While stable under ambient conditions, it is susceptible to decomposition at elevated temperatures.

Table 1: Thermal Properties of this compound

| Property | Value | Source |

| Molecular Formula | CH₅NO₃S | PubChem[1] |

| Molecular Weight | 111.12 g/mol | PubChem[1] |

| Decomposition Temperature | 250°C | WorldSun Bio[2] |

Note: The decomposition temperature is provided by a commercial supplier and may represent the onset or peak of decomposition. Detailed thermogravimetric analysis is required for a complete profile.

The decomposition kinetics of sulfamate esters, in general, are reported to follow nucleophilic substitution pathways, with activation energies for thermal decomposition typically ranging from 120-180 kJ/mol for analogous compounds.[3]

Experimental Protocols for Thermal Analysis

To accurately assess the thermal stability and decomposition of this compound, standardized analytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and composition of a material.

Objective: To determine the decomposition temperature, weight loss at different stages, and the overall thermal stability of this compound.

Typical Experimental Protocol:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 30°C).

-

Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature well above the expected decomposition point (e.g., 600°C).

-

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition, the temperatures of maximum weight loss (from the derivative curve, DTG), and the residual mass are determined.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and decomposition.

Objective: To determine the melting point and enthalpy of fusion of this compound, and to observe any exothermic or endothermic events associated with its decomposition.

Typical Experimental Protocol:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: The experiment is conducted under an inert atmosphere, such as nitrogen, at a constant flow rate.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 25°C).

-

Heat the sample at a controlled rate (e.g., 10°C/min) through its melting and decomposition range.

-

-

Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition) are analyzed to determine transition temperatures and enthalpy changes.

Decomposition Pathway and Products

A plausible decomposition pathway for this compound under thermal stress could involve the formation of smaller, volatile molecules. A hypothetical decomposition pathway is illustrated below. Further experimental studies, such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), would be necessary to definitively identify the decomposition products.

Caption: Hypothetical thermal decomposition pathway of this compound.

Experimental Workflow for Thermal Analysis

The logical flow for a comprehensive thermal analysis of this compound to determine its stability and decomposition characteristics is outlined below. This workflow integrates TGA and DSC, and suggests further analysis for product identification.

Caption: Workflow for the comprehensive thermal analysis of this compound.

Conclusion

This technical guide provides foundational information on the thermal stability and decomposition of this compound. The reported decomposition temperature of 250°C serves as a preliminary guideline. For critical applications, it is strongly recommended that detailed thermal analysis using TGA and DSC be performed to obtain a complete decomposition profile. Furthermore, the identification of decomposition products through techniques like Py-GC-MS is essential for a thorough risk assessment and mechanistic understanding. The provided experimental protocols offer a starting point for researchers to design and execute these crucial analyses.

References

Methyl Sulfamate: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl sulfamate (B1201201) (CH₅NO₃S) is an organic compound that has emerged as a highly versatile and important precursor in organic synthesis.[1][2] Characterized by a methyl group attached to a sulfamate functional group, it serves as a key building block in the preparation of a wide range of nitrogen-containing molecules, including pharmaceuticals, agrochemicals, and complex heterocyclic systems.[1][2][3] Its utility stems from its role as an effective aminating agent and its ability to participate in a variety of powerful chemical transformations, such as intramolecular C-H amination and cyclization reactions.[1][2][4] This guide provides a comprehensive overview of methyl sulfamate's physicochemical properties, synthesis, reactivity, and applications, with a focus on experimental protocols and quantitative data for the modern chemist.

Physicochemical and Safety Data

This compound is a colorless liquid at room temperature, soluble in water and various organic solvents.[1] Its key physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | CH₅NO₃S | [1][5][6][7] |

| Molecular Weight | 111.12 g/mol | [1][5][6][7] |

| Melting Point | 25-27 °C | [1][6] |

| Boiling Point | 199.9 ± 23.0 °C (Predicted) | [1][6] |

| Density | 1.459 ± 0.06 g/cm³ (Predicted) | [1][6] |

| pKa | 9.43 ± 0.70 (Predicted) | [1][6] |

| CAS Number | 55665-95-7 | [5][6][7] |

Safety Information: this compound is considered an irritant.[1] It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5] Appropriate personal protective equipment, such as gloves and safety glasses, should be worn, and work should be conducted in a well-ventilated area.[1][5]

Synthesis of this compound

This compound can be prepared through several synthetic routes. A common laboratory method involves the reaction of sulfamic acid with a methylating agent, such as methyl iodide or dimethyl sulfate, under basic conditions.[2] Another approach involves the reaction of a methyl ester with ammonium (B1175870) sulfinate.[1] The general workflow for its synthesis is outlined below.

References

- 1. chembk.com [chembk.com]

- 2. Buy this compound | 55665-95-7 [smolecule.com]

- 3. Development of a Sulfamate Tethered Aza-Michael Cyclization Allows for the Preparation of (−)-Negamycin tert-Butyl Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 5. This compound | CH5NO3S | CID 12914626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 55665-95-7 [chemicalbook.com]

- 7. worldsunchem.com [worldsunchem.com]

Unlocking New Frontiers: The Emerging Potential of Methyl Sulfamate in Therapeutic Innovation

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Methyl sulfamate (B1201201), a seemingly simple organic molecule, is gaining increasing attention within the scientific community for its versatile role as a key structural motif in the design of novel therapeutic agents. While historically utilized as a reagent and building block in organic synthesis, recent advancements have illuminated its potential in the development of targeted enzyme inhibitors and other bioactive compounds. This technical guide provides an in-depth exploration of the novel applications of the methyl sulfamate moiety, with a particular focus on its role in the design of next-generation enzyme inhibitors. We will delve into the underlying mechanisms of action, present key quantitative data, provide detailed experimental protocols, and visualize complex biological pathways to empower researchers in their pursuit of innovative drug discovery.

Core Concepts: The Chemistry and Biological Significance of the Sulfamate Group